Sulthiame (N-[4′-sulfamylphenyl]-1,4-butansultam) is a synthetic compound classified as a carbonic anhydrase inhibitor. [, ] While clinically utilized as an antiepileptic drug, its primary role in scientific research lies in its inhibitory action on carbonic anhydrase, an enzyme crucial for various physiological processes. [, ] This property makes it a valuable tool for studying carbonic anhydrase function and exploring the therapeutic potential of carbonic anhydrase inhibitors in various conditions.
Sultiame belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group. It is specifically classified as an anticonvulsant and is marketed under the trade name Ospolot in various countries, including several European nations, Israel, Japan, and Australia. The compound was first synthesized in the mid-1950s by Bayer AG and was introduced to the market in the early 1960s. Despite its efficacy, sultiame has not been registered for use in the United States .
The synthesis of sultiame involves a two-step process starting with sulfanilamide. The first step includes reacting sulfanilamide with ω-chlorobutylsulfonyl chloride in the presence of aqueous sodium carbonate, which leads to the formation of an intermediate compound. This intermediate then undergoes spontaneous cyclization to yield sultiame .
Sultiame has a molecular formula of and a molar mass of approximately . The structural configuration includes:
Sultiame participates in various chemical reactions, particularly those involving enzyme inhibition. Its primary reaction mechanism involves binding to carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition can lead to metabolic acidosis, which is thought to contribute to its anticonvulsant effects.
Sultiame exerts its anticonvulsant effects primarily through inhibition of carbonic anhydrase enzymes. By reducing bicarbonate concentration within neurons, it induces a mild intracellular acidosis that decreases neuronal excitability and reduces seizure frequency.
Sultiame possesses distinct physical and chemical properties that influence its pharmacological profile:
Sultiame's primary application lies in the management of epilepsy. It is often used as an add-on therapy for patients who do not respond adequately to first-line treatments. Additionally, emerging research suggests potential applications in treating sleep-disordered breathing conditions.
Further studies are needed to explore additional therapeutic uses and optimize dosing regimens while monitoring for adverse effects, including potential cognitive impacts such as memory deterioration or drowsiness .
Sultiame (4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzene-1-sulfonamide) belongs to the secondary sulfonamide class of carbonic anhydrase inhibitors (CAIs), characterized by a bicyclic tetrahydroindazole scaffold linked to a benzenesulfonamide moiety [2] [8]. Unlike classical primary sulfonamide inhibitors (e.g., acetazolamide), sultiame's secondary sulfonamide group exhibits distinct binding kinetics within the conserved catalytic site of carbonic anhydrases (CAs), where it coordinates the zinc ion (Zn²⁺) essential for enzymatic activity [8]. This structural configuration confers differential selectivity across CA isoforms:
CA II Selectivity: Sultiame demonstrates high affinity for the cytosolic CA II isoform (Ki ≈ 15-35 nM), which is ubiquitously expressed in glial cells, renal tubules, and the ciliary body of the eye [1] [8]. The hydrophobic pocket formed by residues Val121, Val143, and Trp209 in CA II accommodates sultiame's thiazine ring, stabilizing the enzyme-inhibitor complex [8]. This interaction inhibits CA II's catalysis of CO₂ hydration to bicarbonate (HCO₃⁻) and protons (H⁺), a process critical for ion and fluid homeostasis [1].
Limited Activity Against Transmembrane Isoforms: Sultiame exhibits significantly weaker inhibition of transmembrane CA isoforms (CA IV, IX, XII; Ki > 500 nM) [2]. This selectivity arises from steric hindrance imposed by the extracellular domains of these isoforms, which restrict access to their catalytic sites [2] [8]. Notably, CA IX and XII are overexpressed in hypoxic tumors and contribute to tumor acidification—a therapeutic target where sultiame's low affinity limits its utility [2].
Table 1: Inhibition Constants (Kᵢ) of Sultiame Against Key Carbonic Anhydrase Isoenzymes [2] [8]
Isoenzyme | Cellular Localization | Kᵢ (nM) | Physiological Role |
---|---|---|---|
CA II | Cytosol | 15-35 | pH regulation, ion transport, aqueous humor production |
CA IV | Membrane-bound (GP1-linked) | >500 | Extracellular pH buffering, retinal function |
CA IX | Membrane-bound (tumor-associated) | >1000 | Tumor acidification, hypoxia adaptation |
CA XII | Membrane-bound | >800 | Renal acid-base balance, tumor progression |
Sultiame's primary antiseizure mechanism involves induction of intracellular acidification via CA II inhibition in neurons and glia. By blocking CA II-mediated CO₂ hydration, sultiame reduces intracellular bicarbonate (HCO₃⁻) accumulation, lowering cytosolic pH by 0.2–0.5 units [6] [9]. This acidification modulates neuronal excitability through two key pathways:
Acid-Sensing Ion Channel (ASIC) Inhibition: Acidic shifts in intracellular pH (pHi) enhance the steady-state inactivation of ASIC1a channels, reducing their availability for activation by extracellular protons [6]. ASICs mediate excitatory cation influx (Na⁺ > Ca²⁺) during synaptic acidosis, contributing to seizure propagation. Sultiame-induced acidification decreases ASIC current amplitude by 30–50%, limiting depolarizing currents [6].
Attenuation of Calcium Influx: Intracellular acidification reduces voltage-gated calcium channel open probability and enhances inactivation kinetics [9]. This suppresses activity-dependent Ca²⁺ influx, inhibiting neurotransmitter release and synaptic transmission. In hippocampal neurons, LPS-induced neuroinflammation lowers pHi to 6.78 ± 0.08 (vs. 7.13 ± 0.03 in controls), coinciding with reduced neuronal firing—an effect mimicked by CA inhibition [9].
Table 2: pH-Dependent Ion Channel Modulation by Sultiame-Induced Intracellular Acidification [6] [9]
Ion Channel | Effect of Acidification | Functional Consequence |
---|---|---|
ASIC1a | Enhanced steady-state inactivation | Reduced Na⁺/Ca²⁺ influx during synaptic acidosis |
Voltage-Gated Ca²⁺ Channels | Decreased open probability, accelerated inactivation | Attenuated neurotransmitter release |
NMDA Receptors | Mg²⁺ block potentiation | Reduced excitatory postsynaptic currents |
Sultiame indirectly modulates voltage-gated sodium channels (Naᵥ) through pH-dependent and independent mechanisms, enhancing its neuronal stabilizing effects:
pH-Dependent Modulation: Intracellular acidification promotes fast inactivation of Naᵥ1.1 and Naᵥ1.2 channels by stabilizing the "closed-state" conformation of the domain III-IV linker [6] [10]. This linker contains the critical IFM (isoleucine-phenylalanine-methionine) motif that occludes the channel pore during inactivation. At pHi <7.0, recovery from inactivation slows by 2–3 fold, reducing high-frequency firing capacity [10].
Calmodulin Disruption: Sultiame may impair Ca²⁺/calmodulin (CaM) binding to the Naᵥ1.5 C-terminal domain [3]. CaM association regulates inactivation kinetics and persistent late sodium current (Iₙₐ,Ł). Mutations disrupting CaM-Naᵥ interactions (e.g., p.H1849R) prolong action potentials and cause arrhythmias—effects counteracted by CAIs [3] [10]. Though direct evidence for sultiame is limited, structurally related CAIs like acetazolamide disrupt CaM-dependent channel trafficking, suggesting a conserved mechanism [3].
Synergy with Sodium Channel Blockers: Sultiame potentiates sodium channel-blocking antiepileptics (e.g., phenytoin) by altering local pH near Naᵥ channels. Acidification enhances the binding affinity of pore-blocking drugs to the S6 segments in domain IV [4] [6]. In cortical neurons, co-application of sultiame and phenytoin reduces Na⁺ currents additively, suppressing seizure spread [4].
These mechanisms collectively stabilize neuronal membranes, making sultiame particularly effective in focal epilepsies like benign rolandic epilepsy, where pH-sensitive ion channels contribute to hyperexcitability [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0